molecular formula C14H17NO B14301438 2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one CAS No. 116388-32-0

2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one

Cat. No.: B14301438
CAS No.: 116388-32-0
M. Wt: 215.29 g/mol
InChI Key: POZOTDTYPVOSBT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one is an organic compound with a complex structure that includes an indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the indolizine ring followed by the introduction of the propan-1-one group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
  • 1-(3,3’-Dimethyl-2,2’-bithiophen-5-yl)propan-1-one
  • 2,2-Dimethyl-1-hexanol

Uniqueness

2,2-Dimethyl-1-(2-methylindolizin-3-yl)propan-1-one is unique due to its indolizine ring structure, which imparts distinct chemical properties and biological activities

Properties

CAS No.

116388-32-0

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2,2-dimethyl-1-(2-methylindolizin-3-yl)propan-1-one

InChI

InChI=1S/C14H17NO/c1-10-9-11-7-5-6-8-15(11)12(10)13(16)14(2,3)4/h5-9H,1-4H3

InChI Key

POZOTDTYPVOSBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)C(C)(C)C

Origin of Product

United States

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